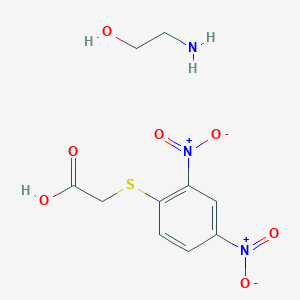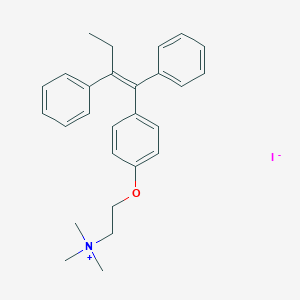
Tamoxifen methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamoxifen methiodide is a chemical compound that has gained significant attention in recent years due to its potential for scientific research applications. It is a derivative of tamoxifen, a drug that has been used in the treatment of breast cancer. Tamoxifen methiodide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
Tamoxifen methiodide acts by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide acts as an antagonist, blocking the effects of estrogen and preventing tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can act as an agonist, promoting the growth and development of these tissues.
Effets Biochimiques Et Physiologiques
Tamoxifen methiodide has been shown to have a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide blocks the effects of estrogen and prevents tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can promote growth and development. Tamoxifen methiodide has also been shown to have anti-inflammatory effects and to modulate immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Tamoxifen methiodide has several advantages for lab experiments. It is a selective modulator of estrogen receptors, allowing researchers to study specific cellular functions. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, tamoxifen methiodide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
Future research on tamoxifen methiodide is likely to focus on its potential for therapeutic applications in breast cancer and other diseases. Researchers may also explore its effects on other tissues and cellular functions. Additionally, new methods for synthesizing tamoxifen methiodide and other derivatives may be developed to improve its selectivity and reduce off-target effects.
Méthodes De Synthèse
Tamoxifen methiodide can be synthesized using different methods. The most commonly used method involves the reaction of tamoxifen with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. Other methods involve the use of different alkylating agents, such as ethyl iodide or benzyl chloride.
Applications De Recherche Scientifique
Tamoxifen methiodide has been used extensively in scientific research due to its ability to selectively activate or inhibit specific cellular functions. It is commonly used to study the role of estrogen receptors in breast cancer and other diseases. Tamoxifen methiodide has also been used to study the effects of estrogen-like compounds on the development of the nervous system and the immune system.
Propriétés
Numéro CAS |
107256-99-5 |
|---|---|
Nom du produit |
Tamoxifen methiodide |
Formule moléculaire |
C27H32INO |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
Clé InChI |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
SMILES isomérique |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Synonymes |
tamoxifen methiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
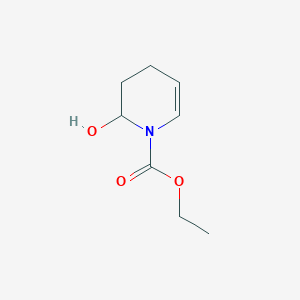

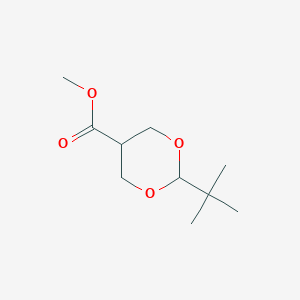
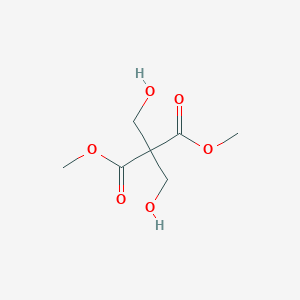
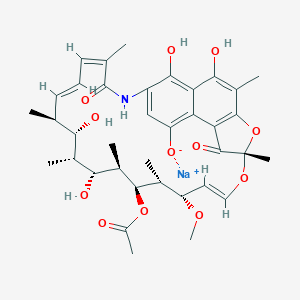
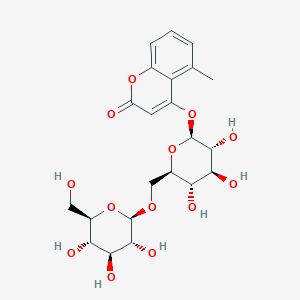
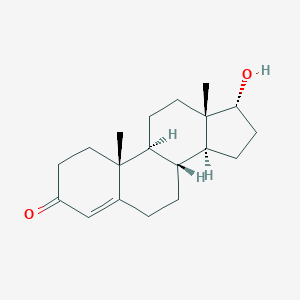
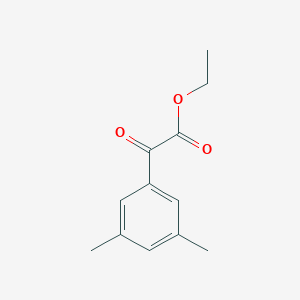
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
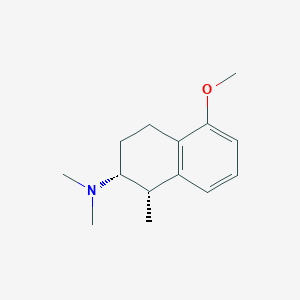
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
